Cas no 3789-59-1 ((S)-(-)-1-Phenylpropylamine)

(S)-(-)-1-Phenylpropylamine structure
(S)-(-)-1-Phenylpropylamine structure
Product Name:(S)-(-)-1-Phenylpropylamine
CAS No:3789-59-1
MF:C9H13N
MW:135.20622
MDL:MFCD00082356
CID:44494
PubChem ID:6993773
Update Time:2024-10-29

(S)-(-)-1-Phenylpropylamine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-Phenylpropan-1-amine
    • (S)-(-)-1-Amino-1-phenylpropane~(S)-(-)-alpha-Ethylbenzylamine
    • (S)-(-)-1-Phenylpropylamine
    • (S)-(-)-1-Amino-1-phenylpropane
    • (S)-(-)-A-ETHYLBENZYLAMINE
    • (S)-a-Ethylbenzylamine
    • (1S)-1-phenylpropan-1-amine
    • (S)-(-)-α-Ethylbenzylamine
    • (S)-alpha-Ethylbenzylamine
    • CHEMBL3183068
    • F11436
    • (S)-(-)- alpha -Ethylbenzylamine
    • (1S)-1-phenylpropylamine
    • 3789-59-1
    • P1508
    • DTXSID0049288
    • (S)-(-)-alpha-Ethylbenzylamine, ChiPros(R), produced by BASF, >=99%
    • (S)-1-phenyl propylamine
    • Tox21_202829
    • CAS-3789-59-1
    • (S)-alpha-ethyl benzylamine
    • (S)-(-)-alpha-Ethylbenzylamine
    • (S)-(-)-alpha-Ethylbenzylamine, >=95.0% (GC)
    • (S)-1-(phenyl)-propylamine
    • (S)-1-Phenylpropylamine
    • (s)-1-phenyl-n-propylamine
    • 99%, ee 99%
    • (S)-1-phenyl-propylamine
    • NCGC00260375-01
    • CS-W013346
    • SCHEMBL170928
    • MFCD00082356
    • (s)--ethylbenzylamine
    • NS00077822
    • (1S)-1-phenyl-1-propanamine
    • DTXCID9029144
    • AS-14980
    • (R)-(+)-Ethylbenzylamine
    • (1s)-phenylpropylamine
    • (s)-(-)-1-phenyl propylamine
    • A6446
    • 1-Phenyl-propylamine;(S)-(-)-alpha-Ethylbenzylamine
    • EN300-136407
    • AKOS016843295
    • MDL: MFCD00082356
    • Inchi: 1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m0/s1
    • InChI Key: AQFLVLHRZFLDDV-VIFPVBQESA-N
    • SMILES: CC[C@@H](C1=CC=CC=C1)N
    • BRN: 2412016

Computed Properties

  • Exact Mass: 135.10500
  • Monoisotopic Mass: 135.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Density: 0.940 g/mL at 20 °C(lit.)
  • Melting Point: -69°C
  • Boiling Point: 205°C
  • Flash Point: Degrees Fahrenheit:170.6°F
    Degrees Celsius:77°C
  • Refractive Index: n20/D 1.520
  • PSA: 26.02000
  • LogP: 2.79670
  • Sensitiveness: Air Sensitive
  • Specific Rotation: -20 º (neat)
  • Optical Activity: [α]20/D −20±2°, neat

(S)-(-)-1-Phenylpropylamine Security Information

(S)-(-)-1-Phenylpropylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(S)-(-)-1-Phenylpropylamine Pricemore >>

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(S)-(-)-1-Phenylpropylamine Production Method

(S)-(-)-1-Phenylpropylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3789-59-1)(S)-(-)-1-Amino-1-phenylpropane
Order Number:A6446
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):236.0
Email:sales@amadischem.com

(S)-(-)-1-Phenylpropylamine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3789-59-1)(S)-(-)-1-Amino-1-phenylpropane
A6446
Purity:99%
Quantity:25g
Price ($):236.0
Email